Cas no 947534-36-3 (5-bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene)

5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene is a fluorinated aromatic compound featuring a bromo and difluoro substitution pattern on the benzene ring, along with a trifluoroethoxy side chain. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of multiple fluorine atoms enhances lipophilicity and metabolic stability, while the bromo group offers a reactive site for further functionalization via cross-coupling reactions. Its high purity and well-defined reactivity profile make it suitable for precision applications in organofluorine chemistry. The compound is typically handled under inert conditions due to its sensitivity to moisture and light.
5-bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene structure
947534-36-3 structure
Product Name:5-bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene
CAS No:947534-36-3
MF:C8H4BrF5O
MW:291.01277923584
CID:875575
PubChem ID:45158690
Update Time:2025-08-03

5-bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene
    • 5-BROMO-1,2-DIFLUORO-3-(2,2,2-TRIFLUORO-ETHOXY)-BENZENE
    • 947534-36-3
    • AM87479
    • DTXSID00669651
    • CS-0434950
    • AKOS025286692
    • Inchi: 1S/C8H4BrF5O/c9-4-1-5(10)7(11)6(2-4)15-3-8(12,13)14/h1-2H,3H2
    • InChI Key: MTBBOJFBRGIUHC-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C=1)OCC(F)(F)F)F)F

Computed Properties

  • Exact Mass: 289.93700
  • Monoisotopic Mass: 289.93657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23000
  • LogP: 3.66840

5-bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene Pricemore >>

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Additional information on 5-bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene

5-Bromo-1,2-Difluoro-3-(2,2,2-Trifluoroethoxy)Benzene: A Comprehensive Overview

5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene (CAS No. 947534-36-3) is a highly specialized aromatic compound with a unique structure that combines bromine, fluorine, and trifluoroethoxy groups. This compound has garnered significant attention in the fields of organic chemistry and materials science due to its potential applications in advanced materials and pharmaceuticals. Recent studies have highlighted its role in the development of novel electronic materials and its influence on the properties of polymer-based systems.

The synthesis of 5-bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene involves a multi-step process that typically begins with the bromination of a fluorinated benzene derivative. The introduction of the trifluoroethoxy group is achieved through nucleophilic aromatic substitution, a reaction that requires precise control over reaction conditions to ensure high yields and purity. Researchers have recently explored the use of microwave-assisted synthesis techniques to optimize this process, significantly reducing reaction times while maintaining product quality.

The physical and chemical properties of 5-bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene are heavily influenced by its substituents. The presence of multiple electronegative groups (bromine and fluorine) significantly affects the compound's electronic structure, making it highly reactive under certain conditions. This reactivity has been exploited in various applications, including the synthesis of advanced polymers and as a precursor for bioactive molecules. Recent studies have demonstrated its ability to enhance the thermal stability and mechanical properties of polymer blends when used as an additive.

In terms of applications, 5-bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene has shown promise in the development of high-performance electronic materials. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and flexible electronics. Researchers have also investigated its potential as a building block for drug discovery programs targeting specific biological pathways. The compound's ability to modulate cellular responses has been explored in preclinical studies, with encouraging results suggesting its potential as a lead compound for therapeutic development.

Environmental considerations are critical when working with compounds like 5-bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene. Recent research has focused on understanding its environmental fate and toxicity profile to ensure safe handling and disposal practices. Studies have shown that the compound undergoes limited biodegradation under standard environmental conditions; however, advanced treatment methods such as photocatalytic degradation have been proposed to mitigate its environmental impact.

Looking ahead, 5-bromo-1,2-difluoro-3-(trifluoroethoxy)benzene is expected to play an increasingly important role in the development of next-generation materials and pharmaceuticals. Its versatile structure and unique chemical properties continue to attract interest from researchers across multiple disciplines. As advancements in synthetic methodologies and application development progress further insights into this compound's potential will undoubtedly emerge.

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